molecular formula C20H16BrNO2 B5218041 4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B5218041
M. Wt: 382.2 g/mol
InChI Key: SJBAVHNLLMFRMI-UHFFFAOYSA-N
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Description

4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinolin-2(1H)-ones. This compound is characterized by the presence of a bromine atom at the 5-position of the methoxyphenyl group and a methoxy group at the 2-position of the phenyl ring. The quinolin-2(1H)-one core is a common structural motif in many biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H2SO4). This method is efficient and results in the formation of substituted quinolin-2(1H)-ones through an intramolecular nucleophilic cyclization reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolin-2(1H)-one derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolin-2(1H)-one derivatives.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinolin-2(1H)-one derivatives, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. Its structure allows for various chemical reactions such as oxidation, reduction, and substitution.

Common Reactions:

  • Oxidation: Converts to quinolinone derivatives using agents like potassium permanganate.
  • Reduction: Forms dihydro derivatives with reducing agents such as lithium aluminum hydride.
  • Substitution: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

The compound exhibits significant biological activities that make it useful for studying enzyme inhibition and receptor binding. It has been investigated for its potential in:

  • Anticancer research: Similar compounds have shown efficacy against various cancer cell lines due to their ability to inhibit cell proliferation.

Case Study:
A study demonstrated that related compounds with similar structural features exhibited low nanomolar potencies against cancer cells, indicating the potential effectiveness of derivatives like 4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in anticancer therapies .

Medicinal Chemistry

Quinolinone derivatives are being explored for their therapeutic properties, including:

  • Antimicrobial activity: Compounds in this class have shown promise against bacterial and fungal infections.
  • Anti-inflammatory effects: Some derivatives have been noted for their ability to modulate inflammatory pathways.

Mechanism of Action

The mechanism of action of 4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The exact molecular targets are not well-defined, but it is believed to interact with enzymes and receptors involved in various biological processes. The bromine and methoxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)-2(1H)-quinolinone: This compound has a similar quinolin-2(1H)-one core but differs in the substitution pattern.

    8-methoxyquinoline: Another quinoline derivative with a methoxy group at the 8-position.

    5-bromo-8-methoxyquinoline: Similar in structure but with different substitution positions.

Uniqueness

4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups enhances its reactivity and potential biological activity compared to other similar compounds.

Biological Activity

4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound's structure features a bromine atom and a methoxy group, which contribute to its unique chemical properties. The presence of these substituents may enhance its biological activity by influencing interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds, including this compound, exhibit significant anticancer properties. For instance, research has shown that certain quinoline derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: In Vitro Anticancer Evaluation

In a study evaluating the anticancer potential of quinoline derivatives, several compounds were tested against different cancer cell lines. The results indicated that specific derivatives exhibited IC50 values lower than 10 μM, suggesting potent activity against cancer cells. The mechanism of action was hypothesized to involve inhibition of sirtuin proteins, which are implicated in cancer progression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Quinoline derivatives have shown effectiveness against a range of bacterial and fungal strains. In vitro assays demonstrated that certain derivatives could inhibit the growth of pathogenic microorganisms at concentrations as low as 5 μg/mL .

Table: Antimicrobial Activity of Quinoline Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus5 μg/mL
Escherichia coli10 μg/mL
Candida albicans8 μg/mL

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Studies suggest that it may act as an inhibitor of key enzymes involved in cell signaling pathways related to cancer and inflammation .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of quinoline derivatives. Modifications in the bromine and methoxy groups have been shown to significantly impact their bioactivity. For example, increasing the electron-withdrawing capacity of substituents can enhance anticancer effects .

Ongoing Research

Current research focuses on further elucidating the mechanisms by which these compounds exert their effects and optimizing their structures for improved potency and selectivity. Studies are also exploring their potential as therapeutic agents in combination therapies for cancer treatment.

Properties

IUPAC Name

4-(5-bromo-2-methoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO2/c1-24-18-9-7-13(21)10-17(18)16-11-19(23)22-20-14-5-3-2-4-12(14)6-8-15(16)20/h2-10,16H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBAVHNLLMFRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2CC(=O)NC3=C2C=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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